Ethanone, 1-[4-(1-phenylethenyl)phenyl]-
Description
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- (CAS: 20488-42-0, MFCD00445280), also known as (E)-4-acetylstilbene, is a substituted acetophenone derivative featuring a styryl group (1-phenylethenyl) at the para position of the acetyl-substituted benzene ring . Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol. This compound is structurally characterized by the presence of a conjugated π-system due to the trans-configuration (E-isomer) of the styryl moiety, which influences its photophysical and reactivity properties. It is primarily utilized in organic synthesis, materials science, and as a precursor for photoactive compounds .
Properties
CAS No. |
87324-13-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[4-(1-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-11H,1H2,2H3 |
InChI Key |
QSGXEOPSLYYZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and styrene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction conditions usually involve heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethanone, 1-[4-(1-phenylethenyl)phenyl]- with analogous compounds based on substituent groups, physicochemical properties, and applications.
Key Observations:
Substituent Effects on Reactivity: The styryl group in the target compound enhances conjugation, making it suitable for applications in optoelectronics . Bromomethyl and morpholinosulfonyl substituents increase electrophilicity, facilitating nucleophilic substitutions in drug synthesis .
Thermal Properties: The tert-butyl derivative (1-[4-(1,1-Dimethylethyl)phenyl]ethanone) has a lower melting point (17–18°C) compared to bulkier derivatives, likely due to reduced crystallinity from steric hindrance .
The tert-butyl variant has a flash point of 30°C, necessitating flammability precautions .
Detailed Research Findings
Photophysical Behavior
- Ethanone, 1-[4-(1-phenylethenyl)phenyl]- exhibits strong UV absorption (λₐᵦₛ ~300 nm) due to the extended π-conjugation of the styryl group. This property is critical in designing photoactive coatings .
- In contrast, 1-[4-(2-phenylethyl)phenyl]ethanone lacks conjugation between the phenethyl group and the acetophenone core, resulting in weaker UV activity .
Market and Industrial Relevance
- The global market for 1-[4-(Bromomethyl)phenyl]ethanone is projected to grow at a CAGR of 5.2% (2020–2025), driven by demand for anticancer agents .
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